molecular formula C₇₅H₁₂₆N₂₄O₁₅ B549696 Dynorphin A (1-13) CAS No. 72957-38-1

Dynorphin A (1-13)

Cat. No. B549696
CAS RN: 72957-38-1
M. Wt: 1604 g/mol
InChI Key: OVVIBUHLQIYUEU-IWIISZHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dynorphin A (1-13) is an endogenous opioid peptide that activates the κ-opioid receptor . Its amino acid sequence is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys . It is suggested that it attenuates galanin-induced impairment of memory processes through the mediation of kappa-opioid receptors .


Synthesis Analysis

Dynorphin A (1-13) and its two analogs were synthesized by a solid-phase method. Fully-protected peptides were cleaved from the resin with HF . The three products were purified and their analgesic activity and receptor affinity were measured .


Molecular Structure Analysis

The amino acid sequence of Dynorphin A (1-13) is Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys . Structures of dynorphin A bound to the κ-opioid receptor have been reported . It was observed that dynorphin A (1-13) largely exists in an unfolded conformation and a folded structure in increasing concentrations of TFE .


Chemical Reactions Analysis

The major plasma metabolites of Dyn A1-13 were Dyn A1-12, A2-12, A4-12, and A4-8. Further metabolites were Dyn A2-13, A3-13, A3-12, A5-12, A6-12, A7-12, Al-10, A2-10, A2-8, and A3-8 . At 37°C, Dyn A1-13 had a half-life of less than one minute in plasma and blood .


Physical And Chemical Properties Analysis

Dynorphin A (1-13) has a chemical formula of C75H126N24O15 and a molar mass of 1603.95474 .

Scientific Research Applications

1. Stress-Induced Behavioral Impairments

  • Application Summary: Dynorphin A (1-13) has been studied for its potential to alleviate stress-induced behavioral impairments in mice .
  • Methods of Application: Mice were preexposed to inescapable electric footshock, and then dynorphin A (1-13) was administered to mice prior to the stress from the next day for 4 days . The dynorphin A (1-13) was administered intracerebroventricularly .
  • Results: Dynorphin A (1-13) attenuated the repeated stress-induced escape failures from the shock, and this improvement was inhibited by the pretreatment of nor-binaltorphimine, a κ-opioid receptor antagonist . An increase in 5-hydroxyindoleacetic acid (5-HIAA) content, but not in serotonin (5-HT) content, and an increase in the 5-HIAA/5-HT ratio was observed in the amygdala of the group with footshock compared with the group without shock .

2. Metabolism in Human Blood and Plasma

  • Application Summary: The metabolic routes and rates of Dyn A1-13 in human blood and plasma were investigated .
  • Methods of Application: Human plasma was incubated at 37°C with dynorphin A 1-13. The generated dynorphin fragments were separated by a new ion-pair chromatographic method and identified by matrix assisted laser desorption mass spectroscopy .
  • Results: The major plasma metabolites of Dyn Al-13 were Dyn A1-12, A2-12, A4-12 and A4-8 . At 37°C, Dyn Al-13 had a half-life of less than one minute in plasma and blood .

3. Opioid Receptor Agonist

  • Application Summary: Dynorphin A 1–8, a truncated form of Dynorphin A (1-13), is an agonist at the mu-, kappa-, and delta-opioid receptors . It has the highest binding affinity for the kappa-opioid receptor .
  • Methods of Application: The structures of Dynorphin A bound to the κ-opioid receptor have been reported .
  • Results: This application helps in understanding the interaction of Dynorphin A with opioid receptors, which is crucial for developing new drugs for pain management .

4. Modulation of Naloxone-Precipitated Withdrawal Effects

  • Application Summary: Dynorphin A (1-13) has been evaluated for its ability to modulate naloxone-precipitated withdrawal effects . This information could help determine its receptor mechanism of action and whether Dynorphin is useful for treating opioid dependence .
  • Methods of Application: Volunteers who were not physically dependent were administered 0, 0.1, 0.32, and 1 mg/kg Dynorphin (15-min i.v. infusion) in ascending order . Subjective, observer-rated, and physiological effects were monitored .
  • Results: Dynorphin produced brief, dose-related increases in drug effect ratings with both good and bad drug effects reported by different subjects . There were no significant changes in pupil size, respiratory rate, skin temperature, heart rate, or blood pressure . These data are consistent with preclinical findings that Dynorphin has a short duration of action and does not primarily exert its direct effects through mu-opioid receptors .

5. Interaction with Opioid Receptors

  • Application Summary: Dynorphin A 1–8, a truncated form of Dynorphin A (1-13), is an agonist at the mu-, kappa-, and delta-opioid receptors . It has the highest binding affinity for the kappa-opioid receptor .
  • Methods of Application: The structures of Dynorphin A bound to the κ-opioid receptor have been reported .
  • Results: This application helps in understanding the interaction of Dynorphin A with opioid receptors, which is crucial for developing new drugs for pain management .

6. Modulation of Opiate Withdrawal Effects

  • Application Summary: Dynorphin A (1-13) has been evaluated for its ability to modulate naloxone-precipitated withdrawal effects . This information could help determine its receptor mechanism of action and whether Dynorphin is useful for treating opioid dependence .
  • Methods of Application: Volunteers who were not physically dependent were administered 0, 0.1, 0.32 and 1 mg/kg dynorphin (15-min i.v. infusion) in ascending order, and subjective, observer-rated and physiological effects were monitored .
  • Results: Dynorphin produced brief, dose-related increases in drug effect ratings with both good and bad drug effects reported by different subjects . There were no significant changes in pupil size, respiratory rate, skin temperature, heart rate or blood pressure . These data are consistent with preclinical findings that Dynorphin has a short duration of action and does not primarily exert its direct effects through mu-opioid receptors .

Safety And Hazards

Dynorphin A (1-13) is mainly used for research purposes and not for human or veterinary use . The major adverse effect reported is flushing .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H126N24O15/c1-7-45(6)61(70(111)94-53(25-17-35-87-75(83)84)71(112)99-36-18-26-58(99)69(110)93-50(21-11-13-31-76)64(105)96-56(38-44(4)5)67(108)95-54(72(113)114)22-12-14-32-77)98-65(106)52(24-16-34-86-74(81)82)91-63(104)51(23-15-33-85-73(79)80)92-66(107)55(37-43(2)3)97-68(109)57(40-46-19-9-8-10-20-46)90-60(102)42-88-59(101)41-89-62(103)49(78)39-47-27-29-48(100)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,100H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H,88,101)(H,89,103)(H,90,102)(H,91,104)(H,92,107)(H,93,110)(H,94,111)(H,95,108)(H,96,105)(H,97,109)(H,98,106)(H,113,114)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVIBUHLQIYUEU-IWIISZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H126N24O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1604.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dynorphin A (1-13)

CAS RN

72957-38-1
Record name Dynorphin (1-13)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072957381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DYNORPHIN A 1-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFC23V742Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,720
Citations
S Müller, G Hochhaus - Pharmaceutical research, 1995 - Springer
… Human plasma was incubated at 37C with dynorphin A 1-13 (Dyn Al-13, 15-20 µM). The generated dynorphin fragments were separated by a new ion-pair chromatographic method …
Number of citations: 48 link.springer.com
M Dumont, S Lemaire - Journal of molecular and cellular cardiology, 1993 - Elsevier
The binding characteristics of [ 3 H]Dynorphin A-(1-13) ([ 3 H]Dyn A-(1-13)) were examined in membrane preparations of rat heart. Saturation binding studies with increasing …
Number of citations: 14 www.sciencedirect.com
B Brugos, G Hochhaus - Die Pharmazie-An International …, 2004 - ingentaconnect.com
Dynorphin A(1–13), a tridecapeptide of the endogenous opioid peptides, has modest effects in reducing mild opiate withdrawal in humans. Previous studies revealed that dynorphin …
Number of citations: 21 www.ingentaconnect.com
JZ Chou, BT Chait, R Wang, MJ Kreek - Peptides, 1996 - Elsevier
The biotransformation in human blood in vitro of three dynorphin A (Dyn A) peptides was studied by matrix-assisted laser desorption mass spectrometry to determine whether the natural …
Number of citations: 54 www.sciencedirect.com
JQ Wang, AJ Ingenito - Peptides, 1994 - Elsevier
We previously demonstrated centrally mediated hypotensive and bradycardic effects of dynorphin A(1–8) (DA1–8) on microinjection into various areas of the hippocampal formation (HF…
Number of citations: 30 www.sciencedirect.com
G Feuerstein, AI Faden - Neuropeptides, 1984 - Elsevier
Multiple forms of Dynorphin A (Dyn A) are present in cardiovascular nuclei in the hypothalamus, along with κ-opiate receptors. To study the potential role of Dyn A in cardiovascular …
Number of citations: 43 www.sciencedirect.com
MF Ren, CH Lu, JS Han - Peptides, 1985 - Elsevier
Intrathecal injection of subanalgesic doses of morphine (7.5 nmol) and dynorphin-A-(1–13) (1.25 nmol) in combination resulted in a marked analgesic effect as assessed by tail flick …
Number of citations: 54 www.sciencedirect.com
S Lemaire, A Turcotte - Canadian Journal of Physiology and …, 1986 - cdnsciencepub.com
Mono- and di-substituted analogs of dynorphin-A(1–13) (Dyn-A(1–13)) were synthesized by the solid-phase procedure. The products were purified and analyzed for their ability to …
Number of citations: 28 cdnsciencepub.com
PG Green, NM Lee - European journal of pharmacology, 1988 - Elsevier
Rats were made tolerant to morphine by subcutaneous implantation of morphine alkaloid pellets. Three days after pellet implantation, withdrawal was induced by pellet removal and …
Number of citations: 81 www.sciencedirect.com
KF Hauser, JK Foldes, CS Turbek - Experimental neurology, 1999 - Elsevier
Dynorphin A is an endogenous opioid peptide that preferentially activates κ-opioid receptors and is antinociceptive at physiological concentrations. Levels of dynorphin A and a major …
Number of citations: 86 www.sciencedirect.com

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